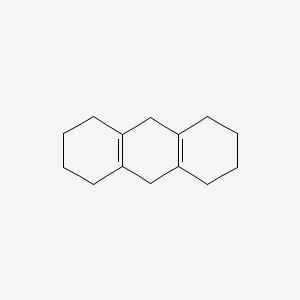

1,2,3,4,5,6,7,8,9,10-Decahydroanthracene

Description

Context within Saturated Polycyclic Hydrocarbons and Hydroaromatic Systems

Polycyclic hydrocarbons are compounds containing multiple fused rings. They can be broadly categorized based on their degree of saturation.

Polycyclic Aromatic Hydrocarbons (PAHs): These molecules, such as anthracene (B1667546), consist of multiple fused aromatic rings. iloencyclopaedia.orgwikipedia.org They are planar, feature a delocalized π-electron system, and are known for their chemical stability. iloencyclopaedia.org PAHs are significant components of heavy petroleum fractions and coal. psu.edupsu.edu

Saturated Polycyclic Hydrocarbons: In these compounds, all carbon-carbon bonds within the rings are single bonds. The complete hydrogenation of anthracene, for instance, yields perhydroanthracene (also known as tetradecahydroanthracene (B239287), C₁₄H₂₄), a fully saturated system. researchgate.netchemeo.comnih.gov These molecules are non-planar and exhibit conformational isomerism.

Hydroaromatic Systems: Also known as naphthenoaromatics, these compounds represent an intermediate class, containing both aromatic and saturated (naphthenic) rings. psu.edupsu.edu 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene (C₁₄H₂₀) is a prime example of a hydroaromatic compound, as it possesses a central aromatic ring flanked by two fully saturated rings. These structures are common in heavy crude oils and play a crucial role in their chemical processing. psu.edupsu.edu

The study of this compound and related compounds is essential for understanding the complex compositions of fossil fuels and the chemical transformations that occur during refining processes like hydrocracking and hydrotreating.

Academic Significance and Research Trajectory

The academic interest in this compound is primarily linked to its role in the broader field of polycyclic hydrocarbon chemistry. Its research trajectory has evolved around several key areas:

Model Compound in Catalysis: The catalytic hydrogenation of anthracene is a widely used model reaction to investigate the efficiency of various catalytic systems for upgrading heavy oils and processing coal-derived liquids. mdpi.com The process involves a stepwise reduction of the aromatic rings, proceeding through intermediates like dihydro-, tetrahydro-, octahydro-, and decahydroanthracene before reaching the fully saturated perhydroanthracene. researchgate.netmdpi.com Studying the formation and conversion of these intermediates, including this compound, provides critical insights into reaction pathways and helps in the design of more selective and efficient catalysts. mdpi.com

Stereochemistry and Synthesis: The introduction of saturated rings into the anthracene framework creates multiple stereocenters, leading to a variety of complex stereoisomers. researchgate.net Synthetic chemists have explored methods to create specific tetramethyldecahydroanthracene derivatives, using their conformational properties and NMR spectra to elucidate their three-dimensional structures. researchgate.net This line of research highlights the compound's utility in the development of stereoselective synthetic methodologies for constructing intricate molecular frameworks.

Hydrogen Storage and Dehydrogenation: Hydroaromatic compounds are investigated for their potential role in chemical hydrogen storage. The reversible process of hydrogenating an aromatic compound (like anthracene) to its saturated counterpart (perhydroanthracene) and subsequently dehydrogenating it to release hydrogen is a key area of research. researchgate.net Decahydroanthracenes are intermediates in this cycle, and understanding their reactivity during dehydrogenation is important for developing practical hydrogen storage systems. researchgate.net

Structural Relationship and Reactivity Divergence from Anthracene

The structural and chemical properties of this compound diverge significantly from its parent aromatic compound, anthracene, due to the partial saturation of its ring system.

Structural Differences:

Aromaticity and Geometry: Anthracene (C₁₄H₁₀) is a planar molecule composed of three linearly fused benzene (B151609) rings, resulting in a fully conjugated system of 14 π-electrons. wikipedia.org In contrast, this compound (C₁₄H₂₀) has only one remaining aromatic ring. The other two rings are saturated and adopt non-planar, flexible conformations similar to cyclohexane (B81311). This transition from a flat, rigid structure to a three-dimensional, more flexible molecule is a direct consequence of converting ten sp²-hybridized carbon atoms to sp³ hybridization.

Isomerism: Anthracene's rigid structure limits its isomerism. However, the saturated rings in decahydroanthracene introduce multiple chiral centers, leading to the possibility of numerous stereoisomers (enantiomers and diastereomers), which differ in the spatial arrangement of their atoms. youtube.comdocbrown.info

Reactivity Divergence:

Aromatic Reactions: The reactivity of anthracene is characteristic of polycyclic aromatic hydrocarbons. It readily undergoes oxidation at the central ring to form anthraquinone, participates in electrophilic substitution reactions (preferentially at the C9 and C10 positions), and undergoes a characteristic [4+4] photodimerization reaction upon exposure to UV light. wikipedia.org

Saturated vs. Aromatic Reactivity: this compound exhibits dual reactivity. The central benzene ring can, in principle, undergo electrophilic aromatic substitution, though its reactivity is modified by the attached alkyl (saturated ring) substituents. The two saturated rings behave like cycloalkanes, being susceptible to free-radical substitution rather than the electrophilic reactions typical of the aromatic portion. Most significantly, its primary role in chemical literature is as an intermediate in hydrogenation reactions, where the remaining aromatic ring is further reduced, or in dehydrogenation reactions, where the saturated rings are aromatized. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ nih.govguidechem.com |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 3485-60-7 guidechem.com |

| PubChem CID | 12398567 nih.gov |

Table 2: Structural and Reactivity Comparison

| Feature | Anthracene | This compound |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ wikipedia.org | C₁₄H₂₀ nih.govguidechem.com |

| Molar Mass | 178.23 g/mol wikipedia.org | 188.31 g/mol |

| Aromaticity | Fully Aromatic wikipedia.org | Partially Saturated (Hydroaromatic) |

| Molecular Geometry | Planar wikipedia.org | Non-planar, 3D structure |

| Typical Reactions | Electrophilic Substitution, Oxidation, [4+4] Cycloaddition wikipedia.org | Further Hydrogenation, Dehydrogenation, Reactions of alkanes and substituted benzene |

Structure

3D Structure

Properties

CAS No. |

3485-60-7 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decahydroanthracene |

InChI |

InChI=1S/C14H20/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H2 |

InChI Key |

YUHZADLCZUSUGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CC3=C(C2)CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4,5,6,7,8,9,10 Decahydroanthracene and Its Derivatives

Reductive Synthesis Pathways

The conversion of anthracene (B1667546) to its fully hydrogenated state, perhydroanthracene, which includes the specific isomer 1,2,3,4,5,6,7,8,9,10-decahydroanthracene, is achieved through various reductive chemical transformations. The choice of method influences the degree of saturation and the isomeric distribution of the resulting products. While catalytic hydrogenation is a primary method for achieving full saturation to perhydroanthracene, other reductive techniques provide access to partially hydrogenated intermediates. researchgate.netresearcher.life

Birch Reduction Protocols and Variations

The Birch reduction is a well-established method for the partial reduction of aromatic rings, involving alkali metals in liquid ammonia (B1221849) with a proton source. wikipedia.org In the case of anthracene, the reaction preferentially reduces the central ring, which is the most electron-deficient, to yield 9,10-dihydroanthracene. echemi.comstackexchange.com Under more forcing conditions, a triple Birch reduction can occur, leading to 1,4,5,8,9,10-hexahydroanthracene (B1583848) in significant yield. echemi.comstackexchange.com However, the Birch reduction does not typically lead to the fully saturated decahydroanthracene. Complete saturation of the anthracene core generally requires more potent reduction methods or catalytic hydrogenation. researchgate.netresearcher.life

Mechanochemical Approaches for Alkene and Alkane Reduction

Recent advancements have introduced mechanochemical methods for the hydrogenation of polycyclic aromatic hydrocarbons (PAHs), offering a solvent-free, efficient alternative to traditional solution-phase reactions. rsc.org A notable example is the rhodium-catalyzed mechanochemical transfer hydrogenation. rsc.orgrsc.org This technique utilizes a ball-milling machine to combine the PAH substrate, a rhodium catalyst, diboronic acid as a solid hydrogen donor, and an alcohol like n-butanol. rsc.org This approach enables rapid and effective hydrogenation under ambient pressure and atmosphere, yielding periphery-hydrogenated PAHs. rsc.orgrsc.org For instance, the mechanochemical hydrogenation of some PAHs has been shown to produce both fully and partially hydrogenated products. rsc.org

Table 1: Mechanochemical Transfer Hydrogenation of Naphthalene (B1677914)

| Reaction Type | Conditions | Product (Yield) | Recovered Substrate |

|---|---|---|---|

| Solution-State | B₂(OH)₄/EtOH, 50 °C, 30 min | Tetralin (45%) | Naphthalene (45%) |

| Mechanochemical | B₂(OH)₄/EtOH, RT, 10 min | Tetralin (Similar Yield) | Naphthalene (Similar Yield) |

Data sourced from a comparative study on mechanochemical hydrogenation. rsc.org

This method's effectiveness stems from the highly concentrated conditions in the ball mill, which increases the frequency of contact between the catalyst and the substrate, potentially accelerating the reaction compared to solution-based methods. rsc.orgresearchgate.net

Solvated Electron Reductions (e.g., Calcium-Amine Systems)

Solvated electron reductions provide a powerful means of hydrogenating aromatic systems. A significant variation of the Birch reduction is the Benkeser reduction, which employs lithium or calcium dissolved in low-molecular-weight alkyl amines (like ethylamine or methylamine) instead of liquid ammonia. wikipedia.org This modification allows the reaction to be conducted at temperatures above ammonia's boiling point (−33 °C) and often provides a more potent reducing system. wikipedia.orgmdma.ch

Calcium-amine systems are effective for the extensive reduction of PAHs. The increased reducing power compared to the traditional Birch system can lead to a higher degree of saturation of the aromatic rings. wikipedia.org

Comparative Analysis with Lithium-Amine Reducing Systems

The choice between lithium and calcium in amine solvents can influence the outcome of the reduction. Lithium in low-molecular-weight amines is generally considered a more powerful reducing agent than the sodium/ammonia system used in the traditional Birch reduction. mdma.ch This increased potency often results in more extensively reduced products. For example, while the Birch reduction of naphthalene yields 1,4,5,8-tetrahydronaphthalene, the Benkeser reduction using lithium in ethylamine produces a mixture of octalin isomers, indicating a higher degree of hydrogenation. mdma.ch

The Benkeser reduction (using either lithium or calcium) is therefore more powerful but can be less selective than the Birch reduction. mdma.ch The selectivity of the lithium-amine system can be modulated by using mixed primary and secondary amine solvents, which can alter the distribution of the resulting olefin isomers. mdma.ch For polycyclic aromatic hydrocarbons, the stronger conditions of the Benkeser reduction can drive the hydrogenation further towards saturation than is typically achievable with standard Birch protocols. wikipedia.org

Table 2: Comparison of Reduction Systems for Naphthalene

| Reducing System | Conditions | Primary Product | Degree of Reduction |

|---|---|---|---|

| Birch Reduction | Na / NH₃ / EtOH | 1,4,5,8-Tetrahydronaphthalene | Partial |

| Benkeser Reduction | Li / Ethylamine | Mixture of Octalin Isomers | Extensive |

This table provides a comparative overview of the reduction products for a model PAH, naphthalene. mdma.ch

Electroreduction Strategies for Polycyclic Aromatics

Electrochemical methods offer an alternative pathway for the reduction of PAHs like anthracene. These strategies involve the direct transfer of electrons to the substrate at a cathode surface, initiating the reduction process. The products obtained from the electroreduction of anthracene can vary depending on the solvent, electrolyte, and the presence of a proton donor. In non-aqueous solvents like hexamethylphosphoramide with lithium chloride as the electrolyte and acetic acid as a proton donor, the reduction of anthracene can yield a series of hydrogenated products, including 9,10-dihydroanthracene, 1,4,9,10-tetrahydroanthracene, and 1,4,5,8,9,10-hexahydroanthracene.

Cathodic Hydrogenation in Aqueous and Mixed Media

The cathodic hydrogenation of PAHs in aqueous or mixed aqueous-organic media presents challenges, primarily due to the low solubility of these hydrophobic compounds in water. However, using mixed solvents can overcome this limitation. For example, voltammetric studies of anthracene have been successfully conducted in mixed media such as water-acetonitrile with sulfuric acid as the aqueous component. researchgate.net

While these studies often focus on anodic oxidation for analytical purposes, the principle of using mixed media is applicable to cathodic reduction. researchgate.net The electrochemical reduction in such a medium would involve the generation of hydrogen atoms or solvated electrons at the cathode, which then react with the dissolved anthracene. The presence of a protic co-solvent (like water or an alcohol) and an acidic electrolyte provides the necessary protons for the hydrogenation steps. Although preparative scale electrohydrogenation of anthracene to decahydroanthracene in aqueous media is not widely documented, the methodology is feasible and has been applied to the reduction of other organic compounds. gla.ac.uk The process can be thought of as an in situ generation of a powerful reducing agent at the electrode surface, allowing for the hydrogenation of the aromatic rings.

"One-Pot" Reduction-Isomerization-Reduction Sequences for Saturated Derivatives

Currently, there is limited specific information available in the reviewed literature detailing "one-pot" reduction-isomerization-reduction sequences for the synthesis of this compound and its saturated derivatives.

Other Catalytic Hydrogenation Approaches for Hydroaromatic Rings

Several catalytic systems have been investigated for the hydrogenation of anthracene to its more saturated hydroaromatic derivatives, including decahydroanthracene and perhydroanthracene (dodecahydroanthracene). The choice of catalyst and reaction conditions significantly influences the conversion of anthracene and the selectivity towards different hydrogenated products.

Platinum-Based Catalysis:

The hydrogenation of anthracene can be effectively carried out using a platinum-on-carbon (Pt/C) catalyst. Studies have shown that a 3 wt % Pt/C catalyst can achieve high selectivity for the fully hydrogenated product, perhydroanthracene, which consists of a mixture of five conformational isomers. researchgate.netresearcher.life The ratio of these isomers in the final product is dependent on the reaction temperature and pressure. researchgate.netresearcher.life The rate of hydrogenation has been observed to decrease as the degree of saturation of the benzene (B151609) rings increases. researchgate.netresearcher.life

Table 1: Hydrogenation of Anthracene using Pt/C Catalyst

| Catalyst | Temperature (°C) | Pressure (atm) | Product Selectivity | Reference |

|---|---|---|---|---|

| 3 wt % Pt/C | 215 | 40 | >99% Perhydroanthracene (mixture of 5 isomers) | researchgate.netresearcher.life |

| 3 wt % Pt/C | 245 | 40 | >99% Perhydroanthracene (mixture of 5 isomers) | researchgate.netresearcher.life |

| 3 wt % Pt/C | 280 | 40 | >99% Perhydroanthracene (mixture of 5 isomers) | researchgate.netresearcher.life |

| 3 wt % Pt/C | 215 | 90 | >99% Perhydroanthracene (mixture of 5 isomers) | researchgate.netresearcher.life |

| 3 wt % Pt/C | 245 | 90 | >99% Perhydroanthracene (mixture of 5 isomers) | researchgate.netresearcher.life |

Nickel-Based Catalysis:

Nickel-based catalysts, particularly when supported on materials like Hβ-zeolite, have also been employed for anthracene hydrogenation. The use of supercritical carbon dioxide (sc-CO₂) as a solvent can enhance the reaction by reducing mass transfer limitations and increasing the solubility of hydrogen and the substrate. mdpi.com Under these conditions, complete conversion of anthracene can be achieved at relatively low temperatures. The reaction pressure plays a crucial role in the selectivity towards specific partially hydrogenated products like octahydroanthracene. mdpi.com

Table 2: Hydrogenation of Anthracene using Ni/Hβ-Zeolite Catalyst in sc-CO₂

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion | Key Product | Reference |

|---|---|---|---|---|---|

| 10 wt. % Ni/Hβ-zeolite | 100 | 7 | 100% | High selectivity for Octahydroanthracene | mdpi.com |

| 10 wt. % Ni/Hβ-zeolite | 80 - 130 | 6.9 | 32.4 - 59.8% | - | mdpi.com |

Iron-Cobalt Bimetallic Catalysis:

Bimetallic catalysts, such as iron-cobalt supported on zeolites like CaA and ZSM-5, have been utilized for the hydrogenation of anthracene. These catalysts can achieve high conversion rates at elevated temperatures and pressures. mdpi.com The product distribution, however, tends to favor partially hydrogenated derivatives like dihydroanthracene and tetrahydroanthracene. The support material has been shown to influence the catalyst's cracking and isomerizing properties. mdpi.com

Table 3: Hydrogenation of Anthracene using Fe-Co Bimetallic Catalysts

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Duration (min) | Anthracene Conversion | Hydrogenated Products Yield | Main Products | Reference |

|---|---|---|---|---|---|---|---|---|

| Fe-Co | CaA | 400 | 6 | 60 | ~87% | ~84% | Dihydroanthracene, Tetrahydroanthracene | mdpi.com |

Stereochemical Investigations and Conformational Analysis of Decahydroanthracenes

Isomeric Forms and Stereoisomerism (e.g., trans-anti-trans-Tetradecahydroanthracene)

Perhydroanthracene (C14H24) is the fully saturated derivative of anthracene (B1667546) and can exist in several diastereomeric forms. nih.gov The stereoisomerism arises from the relative orientations of the hydrogen atoms at the four bridgehead carbons where the rings are fused. The fusion between the rings can be either cis or trans. This is analogous to the well-studied decalin (decahydronaphthalene) system, but with an additional fused ring. libretexts.org

The nomenclature for these isomers describes the relationship between the rings. For example, the trans-anti-trans isomer of tetradecahydroanthracene (B239287) represents a specific spatial arrangement of the fused rings. nih.govnist.gov The terms cis and trans refer to the stereochemistry at each ring junction, while terms like syn and anti describe the relative orientation of the outer rings with respect to the central one.

Key stereoisomers of perhydroanthracene include:

trans-syn-trans: A highly symmetrical and stable isomer.

trans-anti-trans: Another stable, rigid isomer. nist.gov

cis-syn-cis: A more flexible isomer compared to the trans-fused counterparts.

cis-anti-cis: An isomer with different conformational properties due to the anti-relationship of the outer rings. nih.gov

The existence of these isomers is a direct consequence of the puckered, strain-free chair conformations adopted by the six-membered rings, a concept first proposed by Sachse and Mohr. libretexts.org The different combinations of axial and equatorial bonds at the ring junctions give rise to this rich stereoisomerism.

| Isomer Name | CAS Registry Number | Key Structural Feature |

|---|---|---|

| (4aα,8aα,9aα,10aα)-Tetradecahydroanthracene | 19128-78-0 | A specific stereoisomer with defined bridgehead stereochemistry. nih.gov |

| trans-anti-trans-Tetradecahydroanthracene | 28071-99-0 | Ring junctions have a trans-anti-trans relationship. nih.gov |

| cis,trans-Perhydroanthracene (4aα,8aα,9aα,10aβ)- | 2109-05-9 | Features both cis and trans ring fusions. nist.govnih.gov |

| cis-anti-cis-Perhydroanthracene | Not specified | Ring junctions have a cis-anti-cis relationship. nih.gov |

Stereoselective Synthetic Pathways and Control

The synthesis of specific decahydroanthracene stereoisomers requires precise control over the reaction conditions and reagents. Stereoselectivity is often achieved through catalytic processes or by leveraging the inherent stereochemical constraints of certain reactions.

A common and powerful method for constructing the anthracene skeleton is the Diels-Alder reaction. researchgate.net This cycloaddition reaction can form the central ring by reacting a diene with a dienophile, establishing the initial stereochemistry. For instance, the reaction between 2,3-dimethylbuta-1,3-diene and p-benzoquinone is a foundational step in synthesizing tetramethyldecahydroanthracene derivatives. researchgate.netresearchgate.net Subsequent reduction steps, such as catalytic hydrogenation or Wolff-Kishner reduction, saturate the rings. The stereochemical outcome of these reductions is influenced by the catalyst, solvent, and the existing stereochemistry of the substrate, which can direct the approach of hydrogen to one face of the molecule over the other.

Modern synthetic strategies have enabled even more sophisticated control. Enantioselectively catalyzed tandem syntheses have been developed that can form multiple carbon-carbon bonds and set several stereocenters in a single sequence with high regio-, diastereo-, and enantioselectivity. researchgate.net It is even possible to program these synthetic pathways to yield different stereoisomers by simply changing the order in which common reagents and catalysts are combined. researchgate.net The steric and electronic properties of substituents on the reactants play a significant role in directing the regioselectivity and the ratio of isomers formed. jksus.org

Advanced Conformational Studies and Dynamics (e.g., Ring Inversion Pathways)

The conformational behavior of decahydroanthracenes is dictated by the stereochemistry of their ring fusions. Isomers with trans-fused rings, much like trans-decalin, are conformationally rigid. libretexts.org The chair-chair conformation is locked, and the molecule cannot undergo ring inversion without breaking covalent bonds. youtube.com This rigidity fixes substituents into either axial or equatorial positions.

In contrast, isomers with cis-fused rings are conformationally flexible. libretexts.org These molecules can undergo ring flipping, where both rings invert simultaneously. This process allows for the interconversion between different chair-chair conformations, with a reported energy barrier of about 14 kcal/mol in cis-decalin. libretexts.org During this inversion, a substituent can move from an axial to an equatorial position and vice versa.

The dynamics of ring inversion involve passing through higher-energy transition states, such as boat or twist-boat conformations. nih.govegyankosh.ac.in The energy barrier for this process is influenced by steric interactions between substituents. Bulky groups can raise the energy of certain conformations, thereby affecting the equilibrium and the rate of inversion. nih.gov For example, in cis-fused systems, steric repulsion between substituents can lower the energy barrier for ring inversion, leading to dynamic interconversion between various conformations. nih.gov The stability of different conformers is generally determined by the number of substituents that can occupy the more stable equatorial positions. egyankosh.ac.in

| Isomer Type | Conformational Flexibility | Ring Inversion | Energetic Considerations |

|---|---|---|---|

| Trans-fused Perhydroanthracene | Rigid, conformationally locked. libretexts.orgyoutube.com | Does not occur without bond breaking. youtube.com | Substituents are fixed in axial or equatorial positions. |

| Cis-fused Perhydroanthracene | Flexible. libretexts.org | Both rings can invert simultaneously. libretexts.org | Energy barrier exists for inversion; equilibrium favors conformers with equatorial substituents. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4,5,6,7,8,9,10 Decahydroanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

A thorough search of chemical literature and spectral databases has not yielded specific experimental ¹H and ¹³C NMR data for 1,2,3,4,5,6,7,8,9,10-decahydroanthracene. Consequently, a data table of chemical shifts (δ) and coupling constants (J) cannot be provided at this time.

Theoretically, the ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the protons on the saturated rings. The protons on carbons adjacent to the aromatic ring would likely appear more downfield. The ¹³C NMR spectrum would be expected to show signals for the sp³-hybridized carbons of the saturated rings and sp²-hybridized carbons of the remaining aromatic ring. However, without experimental or reliably predicted data, specific assignments remain speculative.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY experiments would reveal the connectivity between adjacent protons (H-H couplings), helping to trace the proton network within the saturated rings.

HSQC would correlate each proton signal to the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

Despite the power of these techniques, no specific 2D NMR data for this compound has been found in the public domain. Such analyses would be essential to confirm the precise isomer and determine its stereochemistry.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An experimental IR spectrum for this compound is not available in surveyed databases. Based on its structure, the following absorption bands would be anticipated:

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Weak |

| C-H Bend (aliphatic) | 1470 - 1350 | Medium |

| C-H Out-of-Plane Bend (aromatic) | 900 - 675 | Strong |

This table is based on general principles of IR spectroscopy and does not represent experimental data for the target compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

A specific, published mass spectrum and detailed fragmentation pattern for this compound could not be located. The molecular formula of this compound is C₁₄H₂₀, corresponding to a monoisotopic mass of approximately 188.1565 u. The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 188. The fragmentation would likely involve the loss of alkyl fragments from the saturated rings, leading to a series of daughter ions.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a key method for separating and identifying volatile and semi-volatile organic compounds. It is widely used in the analysis of mixtures containing polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated derivatives. In a hypothetical GC/MS analysis, this compound would elute at a specific retention time, and the coupled mass spectrometer would provide its mass spectrum for identification. However, specific GC/MS studies detailing the analysis of this particular isomer are not available.

Advanced Electron Spectroscopy Techniques (e.g., Electron Energy-Loss Spectroscopy for related systems)

EELS measures the energy lost by electrons as they interact with a specimen. wikipedia.org This energy loss is characteristic of the atoms and bonding environments within the sample. An EELS spectrum typically displays a few key features: the zero-loss peak, the low-loss region, and the high-loss (or core-loss) region. wikipedia.orgdectris.com

Zero-Loss Peak (ZLP): This intense peak comprises electrons that have passed through the sample without measurable energy loss (elastically scattered electrons). The width of the ZLP is a key indicator of the energy resolution of the system. dectris.com

Low-Loss Region (typically < 50 eV): This region is dominated by energy losses due to plasmon excitations and inter/intra-band transitions. wikipedia.org For systems like PAHs, this region can provide information about the collective excitations of π-electrons and the material's dielectric properties.

Core-Loss Region (typically > 50 eV): This region contains ionization edges, which correspond to the energy required to excite a core-shell electron to an unoccupied state. wikipedia.org These edges are element-specific, making EELS a powerful tool for elemental analysis and mapping. dectris.com The fine structure of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), provides details about the local chemical environment, such as bonding and oxidation states. dectris.com

For related aromatic systems, EELS can probe the carbon K-edge (around 285 eV), revealing information about the hybridization state of carbon atoms (sp², sp³) and the orientation of molecular orbitals. wikipedia.org In a molecule like decahydroanthracene, with both aromatic and aliphatic-like saturated rings, EELS could potentially distinguish between the different types of carbon environments. The technique's high spatial resolution, down to the atomic scale with modern instruments, makes it invaluable for studying nanoscale materials, though its application to isolated molecules in the gas phase is less common than techniques like photoionization spectroscopy. scispace.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. By analyzing the pattern of diffracted X-rays, scientists can deduce the arrangement of atoms, including precise bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice. While a crystal structure for this compound itself is not prominently reported, extensive crystallographic studies have been performed on numerous anthracene (B1667546) derivatives, providing crucial structural information. mdpi.comresearchgate.netrsc.org

The study of anthracene derivatives is important as modifications to the parent ring system can significantly alter its physical and chemical properties. researchgate.net For example, the synthesis and structural characterization of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) and its reduced form, diethyl 9,10-anthracenedipropionate (DEADP), provide insight into how changes in the substituents affect the molecular conformation and crystal packing. mdpi.com

In the solid state, the conformation of DADB is non-planar, with the acrylate (B77674) and anthracene groups forming a significant angle. researchgate.net The crystal packing is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com Upon reduction of the double bonds to form DEADP, changes in bond angles and lengths are observed, particularly around the newly saturated carbons. mdpi.com These structural details, obtained through X-ray diffraction, are essential for understanding the reactivity and properties of these compounds. mdpi.com

The table below presents selected crystallographic data for the two aforementioned anthracene derivatives, illustrating the type of detailed structural information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Parameter | DADB | DEADP |

|---|---|---|

| Empirical Formula | C₂₄H₂₂O₄ | C₂₄H₂₆O₄ |

| Formula Weight | 374.42 | 378.45 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.3378(3) | 8.1638(2) |

| b (Å) | 9.0321(4) | 9.1039(2) |

| c (Å) | 13.6706(6) | 14.6547(4) |

| α (°) | 87.054(2) | 109.110(1) |

| β (°) | 83.744(2) | 96.884(1) |

| γ (°) | 69.215(2) | 101.999(1) |

| Volume (ų) | 957.29(7) | 981.82(4) |

| Z | 2 | 2 |

| Density (calculated) (g/cm³) | 1.300 | 1.279 |

Theoretical and Computational Chemistry Studies on 1,2,3,4,5,6,7,8,9,10 Decahydroanthracene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. google.com It is well-suited for studying the electronic structure of medium-sized organic molecules like 1,2,3,4,5,6,7,8,9,10-decahydroanthracene. DFT calculations can determine optimized molecular geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP). researchgate.net

In a typical DFT study of this molecule, a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-311G(d,p)) would be selected. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. core.ac.uk The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial for obtaining reliable results.

DFT calculations would reveal how the saturated rings influence the aromaticity and electron density of the central benzene (B151609) ring. The HOMO-LUMO energy gap is a key parameter, indicating the chemical reactivity and the energy required for electronic excitation.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value | Unit |

| Total Energy | -544.8 | Hartrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | 0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 0.1 | Debye |

Note: The data in this table is hypothetical, based on typical values for similar polycyclic aromatic hydrocarbons, and serves to illustrate the output of DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. osti.gov These methods, particularly high-level approaches like Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" for accuracy in computational chemistry. nih.gov

While computationally more demanding than DFT, ab initio methods are employed to obtain highly accurate predictions of molecular energies, geometries, and other properties. uga.edu They are especially useful for calibrating less expensive methods like DFT or for cases where DFT is known to perform poorly. For this compound, CCSD(T) calculations could provide a benchmark value for the heat of formation or the relative energies of different conformers, offering a high degree of confidence in the theoretical predictions. osti.gov

Table 2: Comparison of Hypothetical Ground State Energies for this compound

| Method | Basis Set | Relative Energy (kcal/mol) |

| DFT (B3LYP) | 6-311G(d,p) | 0.5 |

| MP2 | cc-pVTZ | 0.2 |

| CCSD(T) | cc-pVTZ | 0.0 (Reference) |

Note: This table presents illustrative data to show the typical convergence of different methods towards a high-accuracy benchmark. MP2 (Møller-Plesset perturbation theory of the second order) is another common ab initio method.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static electronic properties of a molecule, molecular modeling and dynamics simulations provide insight into its physical behavior, including conformational flexibility and reaction pathways. nih.govarxiv.org

The presence of two saturated six-membered rings in this compound means the molecule is not planar and can exist in several different three-dimensional shapes, or conformers. These rings can adopt chair, boat, or twist-boat conformations. The relative orientation of these two rings (cis or trans with respect to the central aromatic plane) further increases the number of possible stable structures.

Conformational space exploration involves systematically or stochastically searching for all possible low-energy conformers. nih.gov Techniques like molecular mechanics force fields (e.g., OPLS, AMBER) are often used for an initial rapid scan, followed by higher-level DFT or ab initio calculations to refine the geometries and energies of the most stable conformers. Energy minimization is performed for each potential conformer to locate its precise position on the potential energy surface. The results of such a study would identify the global minimum energy structure, which is the most populated conformer at thermal equilibrium.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions of interest include dehydrogenation to form octahydroanthracene, hexahydroanthracene, and ultimately, fully aromatic anthracene (B1667546).

To study a reaction mechanism, researchers compute the potential energy surface connecting reactants to products. A key goal is to locate the transition state (TS), which represents the highest energy point along the lowest energy reaction pathway. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate. DFT methods are commonly used to optimize the geometries of reactants, products, and transition states and to calculate the associated energies. cjcatal.com

Table 3: Hypothetical Activation Energy for the First Dehydrogenation Step

| Reaction Step | Computational Method | Activation Energy (Ea) (kcal/mol) |

| Decahydroanthracene → Octahydroanthracene + H₂ | DFT (B3LYP/6-31G(d)) | 45.5 |

Note: This is an illustrative value for a hypothetical uncatalyzed dehydrogenation reaction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of theoretical chemistry is the prediction of spectroscopic properties, which allows for direct comparison with and interpretation of experimental data. researchgate.net After obtaining an optimized molecular geometry, various spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of the molecule. The resulting computed IR spectrum, showing the frequencies and intensities of vibrational bands (e.g., C-H stretches, C-C bends), can be compared with an experimental spectrum to confirm the structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly valuable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Electronic excitations can be investigated using Time-Dependent DFT (TD-DFT). This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. nih.gov

Validation with experimental data is a critical step. A close match between predicted and measured spectra provides strong evidence for the accuracy of the computational model and the structural assignment. Discrepancies can, in turn, prompt a re-evaluation of the theoretical methods or the experimental interpretation.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value (Hypothetical) |

| IR C-H Stretch (aliphatic) | 2950 cm⁻¹ | 2945 cm⁻¹ |

| ¹H NMR Chemical Shift (benzylic H) | 2.8 ppm | 2.75 ppm |

| ¹³C NMR Chemical Shift (aromatic C) | 128 ppm | 127.8 ppm |

| UV-Vis λmax | 265 nm | 268 nm |

Chemical Reactivity and Derivatization Strategies for 1,2,3,4,5,6,7,8,9,10 Decahydroanthracene Research

Fundamental Reactivity of Saturated Polycyclic Hydrocarbons

Saturated polycyclic hydrocarbons, such as the decalin subunits within 1,2,3,4,5,6,7,8,9,10-decahydroanthracene, are generally characterized by their relative inertness due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. Their fundamental reactivity is primarily dictated by the susceptibility of these C-H bonds to radical abstraction or activation by strong reagents or catalysts.

The reactivity of these saturated systems can be significantly influenced by their stereochemistry. For instance, the various diastereomers of perhydroanthracene, the fully hydrogenated analogue of anthracene (B1667546), exhibit different thermodynamic stabilities and reactivities. uci.eduwillingdoncollege.ac.inyoutube.com The chair and boat conformations of the cyclohexane (B81311) rings within the structure can influence the accessibility of C-H bonds to reagents. Trans-fused ring systems, for example, are conformationally rigid, which can lead to predictable, stereoselective reactions. libretexts.org In contrast, cis-fused rings are more flexible, potentially leading to a wider range of products.

Recent advances in C-H functionalization have provided new avenues for the selective transformation of otherwise unreactive C-H bonds in saturated carbocycles. researchgate.net These methods often employ transition metal catalysts to activate specific C-H bonds, allowing for the introduction of new functional groups. For example, the Baddeley reaction, which can be considered an aliphatic Friedel-Crafts reaction, demonstrates the functionalization of decalin using aluminum trichloride (B1173362) and acetyl chloride. This reaction proceeds through a mechanism involving hydride abstraction, alkene formation, and subsequent acylation, highlighting a pathway for functionalizing saturated polycyclic systems. researchgate.net

Hydrogenation and Dehydrogenation Reactions in Synthetic Sequences

Hydrogenation and dehydrogenation are fundamental transformations in the chemistry of this compound, allowing for the controlled modulation of its degree of saturation and, consequently, its chemical and physical properties.

Hydrogenation of anthracene can proceed in a stepwise manner to yield various hydrogenated derivatives, including dihydro-, tetrahydro-, octahydro-, decahydro-, and ultimately, the fully saturated perhydroanthracene (tetradecahydroanthracene). researchgate.netmdpi.comresearchgate.net The reaction pathway and the distribution of products are highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. For instance, the hydrogenation of anthracene over a Ni/Hβ-zeolite catalyst in supercritical carbon dioxide has been shown to produce octahydroanthracene with high selectivity. mdpi.com Further hydrogenation of octahydroanthracene under similar conditions can lead to more saturated products like decahydroanthracene and perhydroanthracene. researchgate.net The rate of hydrogenation generally decreases as the degree of saturation increases. researchgate.net

| Catalyst System | Substrate | Major Product(s) | Reference |

| Ni/Hβ-zeolite | Anthracene | Octahydroanthracene | mdpi.com |

| Pt/C | Anthracene | Perhydroanthracene | researchgate.net |

| Pt/Al2O3 | Anthracene | sym-Octahydroanthracene | acs.org |

| Rh/Al2O3 | Anthracene | sym-Octahydroanthracene | acs.org |

| Fe-Co/CaA | Anthracene | Dihydro- and Tetrahydroanthracene | semanticscholar.org |

Dehydrogenation is the reverse process, where hydrogen is removed from the saturated rings to restore aromaticity. This process is typically carried out at elevated temperatures in the presence of a catalyst, such as platinum on carbon (Pt/C). researchgate.net The dehydrogenation of perhydroanthracene isomers has been studied, revealing that the reactivity of the isomers can differ. researchgate.net This reaction is a key step in hydrogen storage and release technologies that utilize liquid organic hydrogen carriers (LOHCs). The choice of catalyst and reaction conditions can influence the selectivity of the dehydrogenation process, allowing for the targeted synthesis of partially dehydrogenated products like decahydroanthracene.

Functionalization and Derivatization for Expanded Research Scope

The introduction of functional groups onto the this compound skeleton is essential for tailoring its properties and enabling its use in a broader range of applications. Derivatization strategies can target either the remaining aromatic ring or the saturated aliphatic portion of the molecule.

Strategies for Introducing Polar and Reactive Functionalities

Introducing polar and reactive functionalities, such as hydroxyl (-OH) or carboxyl (-COOH) groups, is a key step in expanding the synthetic utility of decahydroanthracene. While direct hydroxylation of the saturated rings can be challenging, multi-step synthetic sequences are often employed. For example, the synthesis of hydroxylated phenanthrenes, which are structurally related to partially hydrogenated anthracenes, has been achieved through various synthetic routes. nih.gov These hydroxylated derivatives can then serve as versatile intermediates for further functionalization.

Enzymatic hydroxylation presents a powerful and selective method for introducing hydroxyl groups into aromatic compounds. nih.gov Although not specifically demonstrated for decahydroanthracene, this approach offers the potential for regioselective and stereoselective hydroxylation under mild conditions.

Esterification and Amide Formation for Analytical or Synthetic Utility

Once polar functionalities like hydroxyl or carboxyl groups are introduced, they can be readily converted to esters and amides, respectively. These derivatives are valuable for both analytical purposes and as building blocks in further synthetic transformations.

Esterification of hydroxylated decahydroanthracene derivatives can be achieved through standard methods, such as reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. Chemoselective esterification methods have been developed that allow for the esterification of hydroxyl groups in the presence of other sensitive functionalities. researchgate.net

Amide formation from a decahydroanthracene carboxylic acid derivative can be accomplished by reaction with an amine. Direct condensation of a carboxylic acid and an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com To overcome this, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling reagents are often used to facilitate the formation of the amide bond. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, prior to reaction with the amine. youtube.com One-pot procedures using reagents like titanium tetrachloride (TiCl4) have also been developed for the direct condensation of carboxylic acids and amines. nih.gov

Silylation, Acylation, and Alkylation as Derivatization Approaches

Silylation , the introduction of a silyl (B83357) group (e.g., -SiR3), can be used to protect hydroxyl groups or to introduce a functional handle for further reactions. While direct C-H silylation of saturated hydrocarbons is an emerging field, silylation typically targets heteroatoms.

Acylation of the decahydroanthracene core can be achieved through Friedel-Crafts acylation, which typically targets the aromatic portion of the molecule. wikipedia.orgyoutube.comnih.govkhanacademy.org This reaction involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction introduces a ketone functionality, which can serve as a point for further synthetic modifications. While Friedel-Crafts reactions are characteristic of aromatic systems, under certain conditions, acylation of saturated hydrocarbons can occur, as seen in the Baddeley reaction with decalin. researchgate.net

Alkylation of the decahydroanthracene framework can also be accomplished via Friedel-Crafts alkylation on the aromatic ring, using an alkyl halide and a Lewis acid catalyst. wikipedia.org However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and equilibrium position of chemical transformations involving this compound.

Reaction Kinetics: The kinetics of the hydrogenation of anthracene and its partially hydrogenated derivatives have been investigated. The hydrogenation of anthracene often follows first-order kinetics with respect to the anthracene concentration. mdpi.com The rate of hydrogenation is influenced by factors such as hydrogen pressure, temperature, and catalyst concentration. mdpi.com For instance, in the hydrogenation of anthracene over a Ni/Hβ-zeolite catalyst, an increase in hydrogen partial pressure leads to an increased selectivity for the more hydrogenated product, octahydroanthracene. mdpi.com

Thermodynamics: The thermodynamic stability of the various isomers of perhydroanthracene has been a subject of study. uci.eduwillingdoncollege.ac.inyoutube.com The relative stabilities of these isomers are determined by factors such as ring strain and steric interactions. For example, the trans-fused isomers of decalin, a building block of perhydroanthracene, are generally more stable than their cis-fused counterparts. masterorganicchemistry.com Understanding the thermodynamics of isomerization is crucial for controlling the stereochemical outcome of hydrogenation and dehydrogenation reactions. The heat of combustion can be used to experimentally determine the relative thermodynamic stability of isomers.

Future Research Directions and Emerging Methodologies in Decahydroanthracene Chemistry

Development of Novel and Sustainable Synthetic Routes

The primary route to decahydroanthracene involves the catalytic hydrogenation of anthracene (B1667546). Future research is centered on developing more sustainable and efficient versions of this process. Green chemistry principles are becoming central to this effort, emphasizing the use of eco-friendly solvents, recyclable catalysts, and milder reaction conditions. rsc.orgmdpi.com

One promising approach is the use of magnetically recoverable catalysts, such as rhodium-based systems, which can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity. researchgate.net This simplifies purification and reduces catalyst waste. researchgate.net Another area of exploration is the use of alternative reaction media, such as supercritical carbon dioxide (sc-CO2), which can serve as a green solvent for hydrogenation processes. mdpi.com

Research into new catalyst compositions is also a key focus. Bimetallic catalysts, such as those combining iron and cobalt on zeolite supports (Fe-Co/ZSM-5), have shown high conversion rates for anthracene hydrogenation. mdpi.comsemanticscholar.org Similarly, catalysts like nickel supported on Hβ-zeolite and platinum on carbon (Pt/C) are being investigated to optimize the selective production of partially hydrogenated derivatives like decahydroanthracene over the fully saturated perhydroanthracene. mdpi.comiaea.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial as it determines the final ratio of isomers and the degree of saturation in the product. iaea.org

| Catalyst System | Support/Solvent | Key Features/Findings | Reference |

|---|---|---|---|

| Rhodium (Rh) | Magnetic Nanoparticles | Facile magnetic recovery and catalyst recycling. High conversion of anthracene. | researchgate.net |

| Platinum on Carbon (Pt/C) | - | Produces a mixture of five conformational isomers of the fully hydrogenated product (perhydroanthracene) with >99% selectivity. | iaea.org |

| Iron-Cobalt (Fe-Co) | Zeolites (CaA, ZSM-5) | Achieved anthracene conversion rates of ~87-91% at 400 °C. | mdpi.comsemanticscholar.org |

| Nickel (Ni) | Hβ-Zeolite / sc-CO2 | Utilizes supercritical CO2 as a sustainable solvent; conversion increases with temperature. | mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of complex chemical systems, including decahydroanthracene. nih.govrsc.org While experimental work remains vital, computational chemistry enhanced by AI can dramatically accelerate research and provide predictive insights. nih.govelectropages.com These tools can be applied to predict reaction outcomes, optimize synthetic conditions, and explore the properties of different molecular structures. electropages.comresearchgate.net

For decahydroanthracene synthesis, ML algorithms can be trained on existing reaction data to predict how different catalysts, solvents, temperatures, and pressures will affect the yield and isomeric distribution of products. electropages.com This predictive power can guide experimental design, reducing the time and resources spent on trial-and-error optimization. arxiv.org Furthermore, AI can assist in the discovery of entirely new catalysts by screening vast virtual libraries of materials for promising candidates. nih.gov

Advancements in High-Resolution Spectroscopic and Analytical Techniques

The synthesis of 1,2,3,4,5,6,7,8,9,10-decahydroanthracene via hydrogenation of anthracene typically yields a complex mixture of partially and fully hydrogenated products, as well as various stereoisomers. Therefore, advanced analytical techniques are essential for the separation, identification, and characterization of the desired compound. upo.es

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for separating the components of the reaction mixture. tezu.ernet.in When coupled with mass spectrometry (MS), these techniques (LC-MS and GC-MS) provide powerful tools for identifying the molecular weights of the different products formed, confirming the degree of hydrogenation. upo.escrossref.org

However, to unambiguously determine the precise structure and stereochemistry of the this compound isomer(s), high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

¹H NMR Spectroscopy : This technique provides information on the number of unique proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). pressbooks.pub This data is critical for distinguishing between different isomers, as each will present a unique spectral fingerprint. youtube.com

Advanced NMR experiments, such as 2D-NMR techniques, can further elucidate the connectivity and spatial relationships between atoms, providing definitive structural assignments for complex isomeric products.

Exploration of New Functionalization and Derivatization Strategies

While the synthesis of the decahydroanthracene core is a primary focus, future research will increasingly explore strategies to functionalize this saturated scaffold. Introducing specific chemical groups onto the molecule can tailor its properties for various applications. The development of regioselective methods—reactions that target a specific position on the molecule—is a significant challenge and a key area of research. nih.gov

Drawing inspiration from the broader chemistry of polycyclic aromatic hydrocarbons, several derivatization strategies could be envisioned for the decahydroanthracene framework:

Selective Oxidation : Controlled oxidation could introduce ketone or alcohol functionalities at specific positions on the saturated rings, creating valuable synthetic intermediates.

Halogenation : Introducing halogen atoms (e.g., bromine) can provide reactive handles for subsequent cross-coupling reactions, allowing for the attachment of a wide variety of other functional groups. nih.govnih.gov

C-H Activation : Modern C-H activation methodologies could potentially enable the direct attachment of functional groups to the saturated carbon framework, offering a more atom-economical approach compared to traditional methods.

The successful development of these strategies would transform this compound from a simple hydrogenated hydrocarbon into a versatile building block for the synthesis of more complex molecules and materials. beilstein-journals.orgnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural properties of this compound make it an intriguing candidate for applications in materials science. Unlike its flat, fully aromatic parent compound, anthracene, the decahydro- derivative possesses a rigid, three-dimensional, and partially saturated structure. This distinct geometry opens up possibilities for creating novel materials with unique properties.

Interdisciplinary research at the nexus of organic synthesis and materials science could explore the incorporation of the decahydroanthracene scaffold into advanced polymers and frameworks:

Polymer Chemistry : Using functionalized decahydroanthracene derivatives as monomers could lead to the creation of new polymers. polymersource.ca The rigid, bulky nature of the decahydroanthracene unit could impart desirable properties such as high thermal stability, altered solubility, and specific mechanical characteristics. anr.fr

Metal-Organic Frameworks (MOFs) : Anthracene-based ligands have been used to construct MOFs with interesting optical properties. rsc.org Similarly, ligands derived from decahydroanthracene could be synthesized and used to build new MOFs, where the non-planar structure of the ligand could lead to novel network topologies and functionalities.

Mechanophores : Anthracene derivatives have been employed as mechanophores—molecular units that respond to mechanical stress. rsc.org Incorporating the decahydroanthracene core into polymer networks could lead to new materials that signal damage or change their properties in response to compression or tension.

By leveraging this unique molecular architecture, researchers can aim to develop next-generation materials with tailored thermal, optical, and mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.